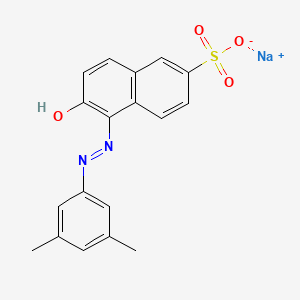

Brilliant Orange H

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

52749-23-2 |

|---|---|

Formule moléculaire |

C18H15N2NaO4S |

Poids moléculaire |

378.4 g/mol |

Nom IUPAC |

sodium;5-[(2,3-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C18H16N2O4S.Na/c1-11-4-3-5-16(12(11)2)19-20-18-15-8-7-14(25(22,23)24)10-13(15)6-9-17(18)21;/h3-10,21H,1-2H3,(H,22,23,24);/q;+1/p-1 |

Clé InChI |

LZGQLYPCTLDNCI-UHFFFAOYSA-M |

SMILES |

CC1=CC(=CC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Na+] |

SMILES canonique |

CC1=C(C(=CC=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Na+] |

Autres numéros CAS |

52749-23-2 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Brilliant Orange H Azo Dye

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and characterization of the azo dye Brilliant Orange H. The synthesis is achieved through a classic diazotization and azo coupling reaction. Due to the limited availability of specific experimental data for this compound, this guide utilizes detailed protocols and characterization data from the structurally similar and well-documented azo dye, Orange II (Acid Orange 7), as a representative model. This approach provides a robust framework for the synthesis and analysis of this class of dyes.

Synthesis of this compound

The synthesis of this compound involves a two-step process:

-

Diazotization: An aromatic primary amine, 2,4-Dimethylbenzenamine, is converted into a diazonium salt using nitrous acid. Nitrous acid is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid. This reaction is conducted at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

-

Azo Coupling: The diazonium salt is then reacted with a coupling agent, 6-Hydroxynaphthalene-2-sulfonic acid.[1] The coupling agent is an electron-rich species that undergoes electrophilic aromatic substitution with the diazonium salt to form the final azo dye.

The overall reaction is as follows: 2,4-Dimethylbenzenamine + 6-Hydroxynaphthalene-2-sulfonic acid → this compound[1]

Characterization of Azo Dyes

The synthesized dye is characterized using various analytical techniques to confirm its structure and purity. The primary methods include:

-

UV-Visible (UV-Vis) Spectroscopy: This technique is used to determine the wavelength of maximum absorbance (λmax) of the dye, which is responsible for its color. The extended conjugation system of the azo dye absorbs light in the visible region.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the key functional groups present in the dye molecule, such as the N=N azo linkage, O-H, S=O, and C-N bonds.

Quantitative Data Summary

The following table summarizes the key quantitative data for the representative azo dye, Orange II.

| Parameter | Value | Technique | Reference |

| Maximum Absorbance (λmax) | 483 - 486 nm | UV-Vis Spectroscopy | [2] |

| Molar Absorptivity (ε) | 15,400 M⁻¹cm⁻¹ | UV-Vis Spectroscopy | [3] |

| Azo Group Stretch (-N=N-) | ~1037 cm⁻¹ | FT-IR Spectroscopy | [4] |

| C-O Stretch | ~1209 cm⁻¹ | FT-IR Spectroscopy | [4] |

| Molecular Weight | 350.33 g/mol | - | [5] |

Detailed Experimental Protocols

The following protocols are based on the synthesis and characterization of Orange II and can be adapted for this compound.

4.1. Protocol for the Synthesis of Orange II

Materials:

-

Sulfanilic acid (or 2,4-Dimethylbenzenamine for this compound)

-

Sodium carbonate (Na₂CO₃)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

2-naphthol (or 6-Hydroxynaphthalene-2-sulfonic acid for this compound)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Ice

-

Distilled water

Procedure:

Part A: Diazotization of Sulfanilic Acid

-

Dissolve 2.4 g of sulfanilic acid in 25 mL of 2.5% sodium carbonate solution in a 125-mL Erlenmeyer flask by gentle heating.

-

Cool the solution under running water.

-

Add 1.0 g of sodium nitrite to the cooled solution and swirl until it dissolves.

-

In a separate 250-mL beaker, prepare an acidic ice solution by adding approximately 10-12 ice chunks to 2.5 mL of concentrated HCl.

-

Slowly add the sulfanilic acid/sodium nitrite solution to the acidic ice solution with constant stirring. A white precipitate of the diazonium salt should form. This is the diazonium suspension.[6]

Part B: Azo Coupling to Synthesize Orange II

-

In a 400-mL beaker, dissolve 1.8 g of 2-naphthol in 10 mL of cold 10% NaOH solution with stirring.[6]

-

Slowly pour the diazonium suspension from Part A into the 2-naphthol solution while stirring continuously.

-

Continue stirring for 5-10 minutes. A dark orange precipitate of the dye will form.[7]

-

Heat the mixture on a hot plate until the solid dissolves.

-

Add 5 g of NaCl to the hot solution and continue heating and stirring until the salt dissolves. This process, known as "salting out," decreases the solubility of the dye in the aqueous solution.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize precipitation.

-

Collect the orange solid product by suction filtration and wash it with a saturated NaCl solution.[6]

-

Dry the product in a desiccator.

4.2. Protocol for Characterization

4.2.1. UV-Visible Spectroscopy

-

Prepare a stock solution of the synthesized dye in a suitable solvent (e.g., distilled water or ethanol).

-

From the stock solution, prepare a series of dilutions of known concentrations.

-

Record the UV-Vis spectrum for each solution over a wavelength range of 200-800 nm using a spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax).

-

If the molar absorptivity is to be determined, plot absorbance versus concentration and use the Beer-Lambert law (A = εbc).

4.2.2. FT-IR Spectroscopy

-

Prepare a solid sample of the dye by mixing a small amount with potassium bromide (KBr) and pressing it into a pellet.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups of the dye molecule.

Visualizations

References

Solubility Profile of Brilliant Orange H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilliant Orange H, also known as Acid Orange 17 (CAS 52749-23-2), is a synthetic azo dye.[1] Its molecular structure, which includes a sulfonic acid group, plays a significant role in its solubility characteristics.[2][3] This technical guide provides a summary of the available solubility data for this compound in various solvents, outlines a comprehensive experimental protocol for determining its solubility, and presents a workflow for this process.

Data Presentation: Solubility of this compound

| Solvent | CAS Number | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Water | 7732-18-5 | Data not available | Soluble | [1][2][4] |

| Aqueous Acid | N/A | Data not available | Slightly Soluble (with sonication) | [4] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Data not available | Slightly Soluble | [4] |

| Methanol | 67-56-1 | Data not available | Slightly Soluble | [4] |

| Ethanol | 64-17-5 | Data not available | Data not available | |

| Acetone | 67-64-1 | Data not available | Data not available |

The sulfonic acid group, present as a sodium salt in the dye's structure, is the primary contributor to its notable water solubility.[3]

Experimental Protocols: Determination of Solubility

To obtain quantitative solubility data for this compound, a combination of the gravimetric method and UV-Vis spectrophotometry can be employed. This approach allows for the determination of the saturation concentration of the dye in a given solvent.

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (powder)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

UV-Vis spectrophotometer and cuvettes

-

Thermostatically controlled shaker or water bath

-

Pipettes and other standard laboratory glassware

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed container (e.g., a centrifuge tube or a flask with a stopper). The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the containers in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the solutions to stand undisturbed at the constant temperature to let the excess solid settle.

-

To separate the undissolved solid from the saturated solution, either centrifuge the samples at a high speed or filter the solution using a syringe filter. This step must be performed quickly and at the same temperature to avoid any changes in solubility.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the dye).

-

Once the solvent is completely evaporated, weigh the container with the dried dye residue.

-

Calculate the solubility in g/100 mL or other suitable units based on the mass of the residue and the volume of the solution taken.

-

-

UV-Vis Spectrophotometric Analysis:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Create a series of standard solutions of decreasing concentrations by accurately diluting the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear and follow the Beer-Lambert law.

-

-

Analysis of the Saturated Solution:

-

Take a precise aliquot of the clear saturated supernatant obtained in step 2.

-

Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent.

-

-

Data Analysis:

The results from either the gravimetric or spectrophotometric method will provide the quantitative solubility of this compound in the tested solvent at the specified temperature. The experiment should be repeated multiple times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Thermal Stability of Brilliant Orange H: A Technical Guide for Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of the azo dye Brilliant Orange H, a critical parameter for its effective use in various experimental applications, including as a model compound in photocatalysis and in the study of dyed fibers. While specific quantitative thermal analysis data for this compound is not extensively available in public literature, this document outlines the expected thermal behavior based on structurally similar azo dyes and provides detailed experimental protocols for its determination.

Core Concepts in Thermal Stability of Azo Dyes

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are known to be susceptible to degradation at elevated temperatures. The thermal decomposition of these dyes typically involves the cleavage of the azo bond, leading to the formation of nitrogen gas and various aromatic compounds.[1] The stability of a particular azo dye is influenced by its molecular structure, including the nature of the aromatic rings and the presence of substituents.

For water-soluble azo naphthalene dyes, which are structurally related to this compound, decomposition temperatures have been reported to be above 280°C.[2] The thermal degradation of these dyes can occur in multiple stages, corresponding to the breakdown of different parts of the molecule, such as the azo group and the aromatic rings.[2]

Quantitative Thermal Analysis Data (Representative)

Due to the limited availability of specific thermal stability data for this compound, the following table summarizes representative data from the thermal analysis of other azo dyes. This information provides a valuable reference for estimating the potential thermal stability of this compound.

| Dye/Compound Class | Analytical Method | Key Findings | Reference |

| Water-Soluble Azo Naphthalene Dyes | TGA and DSC | Degradation temperature above 280°C. Dyes decomposed gradually without a melting process. | [2] |

| Azo Dye from 2-amino-5-nitrothiazole | DSC and TGA | Showed a glass transition, recrystallization, and fusion of crystalline compounds. | [3] |

| Azobenzene Dyes | Gas Chromatography-Mass Spectrometry | Thermal degradation resulted in the loss of the azo group as nitrogen gas and the formation of aromatic free radicals. | [1] |

| Two Azo Dyes for Optical Storage | TG and DSC | Exhibited rapid exothermic conversion with a defined decomposition threshold. | [4] |

Note: TGA (Thermogravimetric Analysis) measures changes in mass as a function of temperature, while DSC (Differential Scanning Calorimetry) measures the heat flow into or out of a sample as it is heated or cooled.

Experimental Protocols for Determining Thermal Stability

To ascertain the precise thermal stability of this compound for your specific experimental needs, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to identify the different stages of its thermal degradation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into a clean, tared TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample at a constant rate, typically 10°C/min, to a final temperature of 600-800°C.

-

-

Data Analysis:

-

Plot the percentage of weight loss as a function of temperature.

-

The onset temperature of decomposition is determined from the point of significant weight loss.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates for each stage.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these processes.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of dry this compound powder into a clean, tared DSC pan (typically aluminum). Seal the pan hermetically.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample at a constant rate, typically 10°C/min, to a temperature above its expected melting or decomposition point.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating scan is often performed to observe any changes in the thermal behavior after the initial heating and cooling cycle.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Endothermic peaks typically represent melting or boiling points, while exothermic peaks can indicate crystallization or decomposition.

-

The peak temperature and the area under the peak can be used to determine the transition temperature and the enthalpy of the transition, respectively.

-

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like this compound.

Caption: Experimental workflow for determining the thermal stability of this compound.

Signaling Pathways and Logical Relationships

In the context of thermal decomposition, the logical relationship can be visualized as a sequence of events leading to the degradation of the dye molecule.

Caption: Logical pathway of the thermal decomposition of an azo dye like this compound.

By following the outlined experimental protocols and considering the representative data and degradation pathways, researchers can effectively evaluate the thermal stability of this compound for their specific experimental conditions, ensuring the integrity and reliability of their results.

References

Degradation of Brilliant Orange: Pathways and Byproducts

Disclaimer: This technical guide focuses on the degradation of the azo dye Brilliant Orange. Despite extensive searches, specific data regarding "Brilliant Orange H" were not available in the reviewed literature. The information presented herein is based on studies of "Brilliant Orange" and other closely related orange azo dyes. The degradation pathways and byproducts of "this compound" may vary.

This document provides an in-depth analysis of the degradation pathways and byproducts of the azo dye Brilliant Orange, targeting researchers, scientists, and drug development professionals. It covers various degradation methodologies, including advanced oxidation processes (AOPs) and microbial degradation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Degradation Pathways and Efficacy

The degradation of Brilliant Orange and similar azo dyes primarily involves the cleavage of the chromophoric azo bond (-N=N-), leading to the decolorization of the dye solution. This is often followed by the breakdown of the resulting aromatic intermediates into smaller, less complex molecules, and ultimately, mineralization to CO2, H2O, and inorganic ions.

Advanced Oxidation Processes (AOPs)

AOPs are highly effective in degrading recalcitrant organic pollutants like azo dyes through the in-situ generation of highly reactive hydroxyl radicals (•OH).

UV/H₂O₂ Degradation:

The combination of ultraviolet (UV) irradiation and hydrogen peroxide (H₂O₂) is a widely studied AOP for dye degradation. The process is initiated by the photolytic cleavage of H₂O₂ to produce hydroxyl radicals, which then attack the dye molecule. The degradation of Brilliant Orange via this method has been shown to follow pseudo-first-order kinetics.[1] The efficiency of this process is influenced by factors such as the initial concentrations of the dye and H₂O₂, pH, and the intensity of UV radiation.

Quantitative Data for AOPs:

| Dye Name | Degradation Method | Initial Concentration | Reagent Concentration | pH | Degradation Efficiency (%) | Mineralization (TOC Removal %) | Reference |

| Brilliant Orange | UV/H₂O₂ | Not Specified | Varied H₂O₂ | Not Specified | Dependent on H₂O₂ ratio | Not Specified | [1] |

| Acid Orange 52 | Photocatalysis (TiO₂) | Not Specified | Not Applicable | Not Specified | Not Specified | BOD₅/COD ratio of 0.4 achieved in 5h | [2] |

| Orange G | UV/TiO₂ | 20 ppm | Not Applicable | Not Specified | ~81% in 120 min | Not Specified | [3] |

| Methyl Orange | Fe/Cu/Ag Nanoparticles | Varied | Not Applicable | Low pH | 100% in 1 min | Not Specified | [4] |

| Reactive Orange 16 | Bacillus stratosphericus | 25 mg/L | Not Applicable | 7.0 | 100% in 48h | Not Specified | [5] |

Microbial Degradation

Certain microorganisms can decolorize and degrade azo dyes under specific environmental conditions. This process can occur aerobically or anaerobically and often involves enzymatic reactions. For instance, Bacillus stratosphericus has demonstrated the ability to completely decolorize Reactive Orange 16.[5]

Byproducts of Degradation

The degradation of Brilliant Orange and related azo dyes leads to the formation of various intermediate byproducts. The identification of these byproducts is crucial for assessing the environmental safety of the degradation process, as some intermediates can be more toxic than the parent dye. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for their identification.

During the degradation of methyl orange, for example, LC-MS analysis confirmed the cleavage of the azo bond, leading to the formation of aromatic products.[4] Similarly, the degradation of Acid Orange 52 resulted in the formation of less toxic benzene annular compounds.[2]

Experimental Protocols

General Protocol for UV/H₂O₂ Degradation of Brilliant Orange

This protocol is based on the kinetic investigation of the photochemical degradation of Brilliant Orange.[1]

-

Preparation of Solutions: Prepare a stock solution of Brilliant Orange of a known concentration. Prepare a separate stock solution of hydrogen peroxide.

-

Experimental Setup: Use a photoreactor equipped with a UV lamp. The reaction vessel should be made of a material transparent to UV light (e.g., quartz).

-

Reaction Mixture: In the reaction vessel, add a specific volume of the Brilliant Orange stock solution and dilute with deionized water to the desired initial concentration.

-

Initiation of Reaction: Add a calculated volume of the hydrogen peroxide stock solution to the reaction mixture to achieve the desired H₂O₂ concentration. Immediately turn on the UV lamp to start the degradation reaction.

-

Sampling: Withdraw aliquots of the reaction mixture at regular time intervals.

-

Analysis: Analyze the withdrawn samples to determine the concentration of the remaining dye. This is typically done using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum wavelength (λmax).

-

Data Analysis: Calculate the degradation efficiency at each time point. Determine the reaction kinetics by plotting the natural logarithm of the concentration ratio (ln(C/C₀)) versus time.

General Protocol for Microbial Degradation of an Azo Dye

This protocol is a generalized procedure based on studies of microbial dye degradation.[5]

-

Microorganism and Culture Medium: Select a microbial strain known for its dye-degrading capabilities. Prepare a suitable liquid culture medium that supports the growth of the microorganism.

-

Inoculation: Inoculate the sterile culture medium with the selected microorganism.

-

Acclimatization (Optional): Gradually expose the microbial culture to increasing concentrations of the azo dye to allow for acclimatization.

-

Degradation Experiment: Add a specific concentration of the azo dye to the microbial culture. Incubate the culture under optimal conditions of temperature, pH, and agitation.

-

Monitoring: At regular intervals, withdraw samples from the culture.

-

Analysis: Centrifuge the samples to separate the microbial biomass from the supernatant. Measure the absorbance of the supernatant at the λmax of the dye to determine the extent of decolorization.

-

Byproduct Analysis (Optional): Extract the supernatant with a suitable organic solvent and analyze the extract using techniques like LC-MS or GC-MS to identify degradation byproducts.

Visualizing Degradation Pathways and Workflows

To better understand the complex processes involved in Brilliant Orange degradation, the following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows.

References

Toxicological Profile of Brilliant Orange H and its Metabolites: A Technical Guide

Disclaimer: The specific chemical identity of Brilliant Orange H, also marketed as Procion this compound-EXL, is not fully disclosed in public literature for commercial reasons. This guide is based on the available data for Procion this compound-EXL and its strong association with C.I. Reactive Orange 84 (CAS Number: 91261-29-9). The discussion of metabolites is predictive, based on the known manufacturing precursors of C.I. Reactive Orange 84.

Executive Summary

This compound is a reactive azo dye. Toxicological data from studies on Procion this compound-EXL indicate a low acute toxicity profile via oral and dermal routes. It is identified as a slight skin irritant, a moderate eye irritant, and a skin sensitizer. A 28-day repeated-dose oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 150 mg/kg/day. Effects at higher doses included increased lymphocytes and pigment deposition in the kidneys. The dye itself was not found to be mutagenic or clastogenic in in-vitro assays.

The primary toxicological concern for azo dyes stems from their metabolism. Reductive cleavage of the azo bond (-N=N-), primarily by intestinal microbiota, releases the constituent aromatic amines. These metabolites are often more toxic than the parent dye. For this compound (as C.I. Reactive Orange 84), the predicted aromatic amine precursors, and therefore potential metabolites, include derivatives of naphthalenesulfonic acids and diaminobibenzene. Many aromatic amines are known to be genotoxic and carcinogenic, a property linked to their metabolic activation into reactive species that can form DNA adducts.

This document provides a comprehensive overview of the available toxicological data for this compound, details the standard experimental protocols relevant to these findings, and discusses the predicted metabolic pathways and associated toxicological mechanisms.

Toxicological Data Summary

The following tables summarize the quantitative data from toxicological assessments of Procion this compound-EXL.

Table 1: Acute Toxicity Data

| Test | Species | Route | Observation | Result | Reference |

|---|---|---|---|---|---|

| Acute Oral Toxicity | Rat | Gavage | Single dose, 15-day observation | LD50 > 2000 mg/kg bw |

| Acute Dermal Toxicity | Rat | Dermal | Single dose, 24-hour exposure | LD50 > 2000 mg/kg bw | |

Table 2: Irritation and Sensitization Data

| Test | Species | Observation | Result | Reference |

|---|---|---|---|---|

| Skin Irritation | Rabbit | 4-hour exposure, observations up to 72 hours | Slight irritant | |

| Eye Irritation | Rabbit | Instillation, observations up to 7 days | Moderate irritant |

| Skin Sensitization | Mouse | Local Lymph Node Assay (LLNA) | Positive (skin sensitizer) | |

Table 3: Repeated-Dose Toxicity Data

| Test | Species | Doses | Duration | Key Findings & Result | Reference |

|---|

| Repeated-Dose Oral Toxicity | Rat | 0, 20, 150, 1000 mg/kg/day | 28 days | At 1000 mg/kg/day: Increased lymphocytes (males), kidney pigment deposition. NOAEL: 150 mg/kg/day | |

Table 4: Genotoxicity Data

| Test | System | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| Bacterial Reverse Mutation | S. typhimurium | With and without S9 | Non-mutagenic |

| In Vitro Chromosomal Aberration | Human Lymphocytes | With and without S9 | Non-clastogenic | |

Metabolism and Metabolites

Azo dyes generally undergo a two-stage metabolic process. The initial and most significant step is the reductive cleavage of the azo linkage by azoreductase enzymes, which are present in the liver but are particularly abundant in the gut microbiome. This process breaks the dye molecule into its constituent aromatic amines. These amines can then be absorbed and undergo further Phase I and Phase II metabolism in the liver.

For C.I. Reactive Orange 84, the manufacturing process involves the condensation of several precursors. Reductive cleavage of the azo bonds in the final dye molecule would be expected to release these or related aromatic amines. The key precursors, and therefore the predicted primary metabolites, are:

-

7-Amino-4-hydroxynaphthalene-2-sulfonic acid

-

2-Aminonaphthalene-1,5-disulfonic acid

-

2,2′-Disulfo-4,4′-diaminobibenzene (a derivative of benzidine)

The toxicological profiles of these individual metabolites, particularly the benzidine derivative, are of significant concern as many aromatic amines are established carcinogens.

Experimental Protocols

Repeated-Dose Oral Toxicity (OECD 407)

The 28-day study on Procion this compound-EXL likely followed a protocol similar to OECD Guideline 407.

-

Principle: The test substance is administered orally in graduated daily doses to several groups of experimental animals, one dose level per group, for a period of 28 days.

-

Animals: Typically young, healthy rats (e.g., Wistar), with both male and female groups.

-

Administration: The substance is administered by gavage at doses of 20, 150, and 1000 mg/kg/day. A control group receives the vehicle only.

-

Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: Towards the end of the study, blood samples are collected for hematology (e.g., lymphocyte counts) and clinical biochemistry analysis.

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no substance-related adverse findings are observed. For this compound, this was 150 mg/kg/day.

Skin Sensitization (OECD 429)

The Local Lymph Node Assay (LLNA) is a standard method for assessing skin sensitization potential.

-

Principle: The method measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance. A substance is classified as a sensitizer if it induces a three-fold or greater increase in lymphocyte proliferation compared to a vehicle control.

-

Procedure: A solution of the test substance (e.g., at 1, 3, and 10% w/v) is applied to the dorsum of the ears of mice for three consecutive days. A radiolabeled tracer (e.g., ³H-methyl thymidine) is then injected, and its incorporation into the DNA of proliferating lymphocytes in the draining lymph nodes is measured.

Toxicological Mechanisms and Signaling Pathways

While this compound itself shows low genotoxic potential, its aromatic amine metabolites are of greater concern. Many aromatic amines are known carcinogens that act through a genotoxic mechanism.

The general pathway involves:

-

Metabolic Activation: The aromatic amine is metabolized by Cytochrome P450 enzymes in the liver, typically through N-hydroxylation, to form a more reactive N-hydroxyarylamine.

-

Esterification: This intermediate can be further activated by phase II enzymes (like sulfotransferases or acetyltransferases) to form a highly reactive ester.

-

DNA Adduct Formation: This unstable ester can spontaneously break down to form a nitrenium ion, a potent electrophile that readily reacts with nucleophilic sites on DNA bases (primarily guanine), forming covalent DNA adducts.

-

Genotoxicity: These DNA adducts can cause mutations during DNA replication if not repaired, leading to the initiation of carcinogenesis. This DNA damage can trigger cellular stress responses, including the activation of DNA damage signaling pathways (e.g., involving ATM/ATR and p53), which can lead to cell cycle arrest, apoptosis, or senescence.

Conclusion

The available data on this compound (Procion this compound-EXL) suggest low acute toxicity of the parent compound. It is, however, a skin sensitizer and a moderate eye irritant. The primary toxicological risk is associated with its metabolites. Like other azo dyes, this compound is expected to be metabolized to aromatic amines by the gut microbiota. The predicted metabolites, based on its likely chemical precursors, include compounds that are structurally related to known carcinogens. The mechanism of toxicity for these metabolites is anticipated to involve metabolic activation to reactive electrophiles that form DNA adducts, a key initiating event in chemical carcinogenesis. Therefore, while the parent dye has a favorable profile in several assays, the potential for long-term toxicity following ingestion and metabolism warrants a cautious approach.

The Aquatic Odyssey of Brilliant Orange H: A Technical Guide to its Environmental Fate and Transport

For Immediate Release

[City, State] – October 30, 2025 – As the production and application of synthetic dyes continue to expand across various industries, a comprehensive understanding of their environmental impact is paramount. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the environmental fate and transport of Brilliant Orange H (CAS 52749-23-2), a sulfonated azo dye, in aquatic systems. Due to the limited availability of specific data for this compound, this guide incorporates data from structurally similar and well-studied sulfonated azo dyes, namely Sunset Yellow FCF and Tartrazine, to provide a representative assessment.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physicochemical properties. While specific experimental data for this compound is scarce, the properties of analogous sulfonated azo dyes provide valuable insights into its expected behavior in aquatic environments. These dyes are characterized by their high water solubility, attributed to the presence of sulfonate groups, and a generally low potential for bioaccumulation.

| Property | Value | Source Compound |

| Molecular Formula | C18H15N2NaO4S | This compound |

| Molecular Weight | 378.38 g/mol | This compound |

| Water Solubility | 50 - 100 g/100 mL at 24 °C | Sunset Yellow FCF[1] |

| Melting Point | >300 °C | This compound[2] |

| Vapor Pressure | Not available | - |

| Octanol-Water Partition Coefficient (Kow) | Not available | - |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Not available | - |

Note: Data for Sunset Yellow FCF is used as a proxy for the water solubility of this compound due to structural similarities.

Environmental Fate and Transport

The environmental fate of this compound in aquatic systems is primarily dictated by a combination of transport and transformation processes, including biodegradation, photodegradation, and hydrolysis. The dominant pathway for the breakdown of this azo dye is the cleavage of the azo bond (-N=N-), which is responsible for its color.

Biodegradation

Microbial activity plays a significant role in the degradation of sulfonated azo dyes. Under anaerobic conditions, the primary degradation mechanism is the reductive cleavage of the azo bond, leading to the formation of aromatic amines, which may be colorless but can still pose an environmental risk. Subsequent aerobic degradation of these aromatic amines can lead to further breakdown and potential mineralization. The biodegradation of azo dyes is influenced by several factors, including the microbial consortia present, temperature, pH, and the availability of co-substrates.[2]

Photodegradation

In the presence of sunlight, this compound can undergo photodegradation. This process can be direct, through the absorption of photons by the dye molecule, or indirect, mediated by photosensitizers present in the water. Advanced Oxidation Processes (AOPs), such as those involving UV radiation in combination with hydrogen peroxide (H2O2) or a catalyst like titanium dioxide (TiO2), have been shown to be effective in degrading azo dyes.[3] These processes generate highly reactive hydroxyl radicals that can non-selectively attack and break down the dye molecule.

Hydrolysis

Due to the stability of the azo bond under typical environmental pH conditions, hydrolysis is generally not considered a significant degradation pathway for sulfonated azo dyes like this compound.

The following diagram illustrates the conceptual environmental fate and transport pathways of this compound in an aquatic system.

Aquatic Ecotoxicity

Assessing the potential ecotoxicological effects of this compound on aquatic organisms is crucial for a comprehensive environmental risk assessment. Due to the lack of specific toxicity data for this compound, data for the analogous sulfonated azo dye Tartrazine on the freshwater crustacean Daphnia magna and the zebrafish (Danio rerio) are presented below.

| Test Organism | Endpoint | Value (mg/L) | Exposure Duration | Source Compound | Reference |

| Danio rerio (Zebrafish) | LC50 | 15,700 | 96 hours | Tartrazine | [4][5] |

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.

Experimental Protocols

Standardized testing methodologies are essential for generating reliable and comparable data on the environmental fate and ecotoxicity of chemical substances.

Aquatic Toxicity Testing

The following OECD guidelines provide standardized protocols for assessing the acute toxicity of chemicals to key aquatic organisms.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test [6][7][8]

-

Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a range of concentrations for 48 hours.

-

Endpoint: Immobilisation (the inability to swim) is recorded at 24 and 48 hours. The EC50 (Effective Concentration 50), the concentration that immobilizes 50% of the daphnids, is calculated.

-

Test Conditions: The test is conducted under controlled temperature and light conditions. A limit test at 100 mg/L can be performed to determine if the EC50 is above this concentration.[6][7]

OECD Guideline 203: Fish, Acute Toxicity Test [1][4]

-

Principle: Fish are exposed to the test substance for a 96-hour period.

-

Endpoint: Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is determined.

-

Test Conditions: The test is performed using a static or semi-static renewal system with at least seven fish per concentration. A geometric series of at least five concentrations is typically used.[1]

Analytical Methodology for Quantification in Water

The quantification of this compound and its degradation products in aqueous samples is typically performed using High-Performance Liquid Chromatography (HPLC).

Sample Preparation:

-

Filtration: Water samples should be filtered through a 0.45 µm membrane filter to remove suspended solids.

-

Solid-Phase Extraction (SPE): For trace-level analysis, a pre-concentration step using SPE may be necessary. A C18 or other suitable sorbent cartridge can be used to retain the dye and its metabolites, which are then eluted with an appropriate solvent.

HPLC Analysis:

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is commonly used. For higher sensitivity and selectivity, a mass spectrometer (MS) detector can be employed.[9]

-

Column: A reversed-phase C18 column is typically suitable for the separation of azo dyes and their aromatic amine degradation products.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.

-

Detection: The wavelength of maximum absorbance for this compound should be used for quantification with a UV-Vis/DAD detector. For MS detection, specific parent and fragment ions are monitored.

The following diagram illustrates a typical experimental workflow for the analysis of this compound in water samples.

Conclusion

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and transport of this compound in aquatic systems. While specific data for this particular dye is limited, by leveraging information from structurally similar sulfonated azo dyes, a clearer picture of its potential environmental behavior and ecotoxicological impact emerges. The primary degradation pathways involve the reductive and oxidative cleavage of the azo bond through microbial and photochemical processes. Standardized OECD protocols for aquatic toxicity testing and established HPLC-based analytical methods provide a robust framework for further investigation and risk assessment of this compound and other similar dyes. Further research is encouraged to generate specific data for this compound to refine environmental risk assessments and develop effective remediation strategies.

References

- 1. chembk.com [chembk.com]

- 2. iipseries.org [iipseries.org]

- 3. Photodegradation of an azo dye of the textile industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicological and ecotoxicological aspects of tartrazine yellow food dye: a literature review | Revista Brasileira de Ciências Ambientais [rbciamb.com.br]

- 5. rbciamb.com.br [rbciamb.com.br]

- 6. researchgate.net [researchgate.net]

- 7. Sunset Yellow FCF | 2783-94-0 [chemicalbook.com]

- 8. Sunset Yellow FCF, analytical standard | C16H12N2Na2O7S2 | CID 135520671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

spectroscopic analysis of Brilliant Orange H using UV-Vis and FTIR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of the azo dye Brilliant Orange H (Acid Orange 17) using Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy. This document details the underlying principles, experimental protocols, and expected spectral characteristics based on the dye's molecular structure.

Introduction to this compound

This compound, also known as Acid Orange 17, is a monoazo dye with the chemical name sodium 6-hydroxy-5-((2,4-dimethylphenyl)diazenyl)naphthalene-2-sulfonate. Its chemical structure consists of a 2,4-dimethylaniline component linked via an azo bridge (-N=N-) to a 6-hydroxynaphthalene-2-sulfonic acid moiety. The vibrant orange hue of this dye is a direct result of its extended system of conjugated double bonds, which allows for the absorption of light in the visible region of the electromagnetic spectrum.

Chemical Structure:

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is a powerful technique for characterizing the electronic transitions within a molecule. For this compound, the extensive conjugation of the aromatic rings and the azo group gives rise to strong absorption in the visible range. The wavelength of maximum absorbance (λmax) is a key identifier for this chromophore.

Expected UV-Vis Spectral Data

While a publicly available, experimentally verified spectrum for this compound is not readily accessible, based on structurally similar naphthalene-based azo dyes, a strong absorption band is anticipated in the visible region. The λmax is influenced by the electronic nature of the aromatic rings and the substituents. The presence of the electron-donating dimethylamino group and the hydroxyl group, in conjunction with the naphthalene ring system, typically results in a λmax in the orange region of the spectrum.

| Parameter | Expected Value Range | Rationale |

| λmax | 480 - 520 nm | Corresponds to the π → π* electronic transition within the extended conjugated system of the azo dye. This absorption of blue-green light results in the perceived orange color. |

| Molar Absorptivity (ε) | High | Azo dyes are known for their high molar absorptivity values due to the strongly allowed π → π* transition, making them effective colorants. |

Experimental Protocol for UV-Vis Analysis

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of this compound.

-

Preparation of Stock Solution:

-

Accurately weigh a small amount (e.g., 10 mg) of this compound powder.

-

Dissolve the powder in a suitable solvent (e.g., deionized water or ethanol) in a 100 mL volumetric flask to create a stock solution. Ensure complete dissolution.

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 10, 8, 6, 4, 2 mg/L).

-

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 300 to 700 nm.

-

-

Blank Measurement:

-

Fill a quartz cuvette with the solvent used to prepare the dye solutions.

-

Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Rinse the cuvette with one of the standard solutions and then fill it with the same solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat this step for all standard solutions, moving from the least concentrated to the most concentrated.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

A calibration curve can be constructed by plotting absorbance at λmax versus concentration to verify Beer-Lambert Law linearity.

-

FTIR Spectroscopic Analysis

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic peaks corresponding to its various functional moieties.

Expected FTIR Spectral Data

The following table summarizes the anticipated characteristic absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100 - 3000 | C-H stretch (aromatic) | Aromatic Rings |

| 2950 - 2850 | C-H stretch (aliphatic) | Methyl (-CH₃) |

| 1620 - 1580 | C=C stretch (aromatic) | Aromatic Rings |

| 1555 - 1504 | -N=N- stretch | Azo Group |

| 1480 - 1440 | C-H bend (aliphatic) | Methyl (-CH₃) |

| 1380 - 1340 | C-N stretch | Dimethylamino Group |

| 1200 - 1150 | S=O stretch (asymmetric) | Sulfonic Acid Salt (-SO₃Na) |

| 1050 - 1000 | S=O stretch (symmetric) | Sulfonic Acid Salt (-SO₃Na) |

| 850 - 800 | C-H out-of-plane bend | Substituted Aromatic Rings |

Experimental Protocol for FTIR Analysis

This protocol describes a standard method for acquiring the FTIR spectrum of solid this compound using the KBr pellet technique.

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount (1-2 mg) of this compound powder with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

-

FTIR Spectrometer Setup:

-

Ensure the sample compartment of the FTIR spectrometer is clean and dry.

-

Run a background spectrum with an empty sample holder. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

-

Sample Measurement:

-

Place the KBr pellet containing the sample in the sample holder within the spectrometer.

-

Acquire the FTIR spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical scanning range is 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Process the resulting spectrum to identify the positions (in cm⁻¹) and intensities of the absorption bands.

-

Correlate the observed peaks with the characteristic vibrational frequencies of the functional groups present in this compound.

-

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the spectroscopic analysis and a conceptual representation of the electronic transitions involved.

Caption: Experimental workflow for the UV-Vis and FTIR analysis of this compound.

Caption: Energy level diagram for the principal electronic transition in this compound.

Conclusion

The spectroscopic analysis of this compound by UV-Vis and FTIR provides valuable information regarding its electronic structure and chemical composition. UV-Vis spectroscopy confirms the presence of the extensive chromophore responsible for its color and allows for quantitative analysis. FTIR spectroscopy provides a molecular fingerprint, enabling the identification of key functional groups. Together, these techniques are indispensable for the quality control, characterization, and study of this and other similar azo dyes in various scientific and industrial applications.

Methodological & Application

Application Notes and Protocols for Photocatalytic Degradation of Brilliant Orange H using TiO2 Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of the azo dye Brilliant Orange H using titanium dioxide (TiO2) nanoparticles. While specific studies on this compound are limited, this document compiles and adapts established methodologies from research on structurally similar azo dyes.

Introduction

This compound is a synthetic azo dye utilized in various industries and, consequently, can be a persistent organic pollutant in industrial wastewater.[1] Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis with TiO2, have emerged as a promising technology for the degradation of such dyes.[2] TiO2 is a widely used photocatalyst due to its high stability, low toxicity, and cost-effectiveness.[2] When irradiated with UV light, TiO2 generates highly reactive oxygen species (ROS) that can break down the complex aromatic structure of azo dyes, leading to their decolorization and mineralization into less harmful compounds like CO2 and H2O.[2]

This document outlines the synthesis of TiO2 nanoparticles via the sol-gel method and provides a detailed protocol for evaluating their photocatalytic efficiency in the degradation of this compound.

Synthesis of TiO2 Nanoparticles (Sol-Gel Method)

The sol-gel method is a versatile technique for synthesizing TiO2 nanoparticles with controlled particle size and morphology.[3]

Materials

-

Titanium (IV) isopropoxide (TTIP)

-

Isopropanol

-

Deionized water

-

Nitric acid (HNO3)

Protocol

-

Prepare a solution of titanium (IV) isopropoxide in isopropanol.

-

In a separate beaker, prepare a mixture of deionized water and isopropanol, and acidify it with a few drops of nitric acid.

-

Slowly add the water-isopropanol mixture to the TTIP solution under vigorous stirring.

-

Continue stirring for several hours until a transparent sol is formed.

-

Age the sol for 24-48 hours to form a gel.

-

Dry the gel in an oven at 80-100°C to remove the solvent.

-

Calcination: Calcine the dried gel in a muffle furnace at 400-500°C for 2-4 hours to obtain the anatase phase of TiO2, which is known for its high photocatalytic activity.

Characterization

The synthesized TiO2 nanoparticles should be characterized to determine their physicochemical properties, which are crucial for their photocatalytic performance.

| Characterization Technique | Purpose |

| X-ray Diffraction (XRD) | To determine the crystalline phase (anatase, rutile, brookite) and crystallite size. |

| Transmission Electron Microscopy (TEM) | To observe the morphology, particle size, and size distribution of the nanoparticles. |

| UV-Vis Diffuse Reflectance Spectroscopy (DRS) | To determine the band gap energy of the TiO2 nanoparticles. |

| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area of the nanoparticles. |

Photocatalytic Degradation of this compound

This protocol describes the procedure for conducting the photocatalytic degradation of this compound in an aqueous solution using the synthesized TiO2 nanoparticles.

Materials and Equipment

-

This compound

-

Synthesized TiO2 nanoparticles

-

Deionized water

-

Photoreactor equipped with a UV lamp (e.g., mercury lamp)

-

Magnetic stirrer

-

pH meter

-

UV-Vis spectrophotometer

-

Syringes and filters (0.45 µm)

Experimental Setup

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Protocol

-

Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. The initial concentration may need to be optimized, but a common starting range for azo dyes is 10-50 mg/L.

-

Catalyst Suspension: Add a specific amount of TiO2 nanoparticles to the dye solution. A typical catalyst loading is in the range of 0.5-2.0 g/L.

-

Adsorption-Desorption Equilibrium: Place the suspension in the photoreactor and stir in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the TiO2 surface.

-

Initiation of Photocatalysis: Turn on the UV lamp to start the photocatalytic reaction.

-

Sampling: Withdraw aliquots (e.g., 3-5 mL) from the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Sample Preparation for Analysis: Immediately filter the collected aliquots through a 0.45 µm syringe filter to remove the TiO2 nanoparticles.

-

Analysis: Measure the absorbance of the filtrate at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The λmax can be determined by scanning the initial dye solution.

-

Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.

Data Presentation: Factors Affecting Degradation Efficiency

The efficiency of photocatalytic degradation is influenced by several parameters. The following tables summarize typical ranges and expected effects based on studies of similar azo dyes.

Table 1: Effect of Catalyst Dosage

| Catalyst Dosage (g/L) | Degradation Efficiency (%) | Notes |

| 0.5 | Increases with dosage | Insufficient catalyst for higher dye concentrations. |

| 1.0 | Optimal for many systems | Adequate active sites for the reaction. |

| 1.5 | May start to decrease | Increased turbidity can scatter light and reduce efficiency. |

| 2.0 | Often shows a decrease | Particle aggregation can reduce the effective surface area. |

Table 2: Effect of Initial Dye Concentration

| Initial Dye Conc. (mg/L) | Degradation Rate | Notes |

| 10 | High | Fewer dye molecules to be degraded. |

| 20 | Moderate | More dye molecules compete for the active sites. |

| 50 | Low | The surface of the catalyst may become saturated with dye molecules, and light penetration may be reduced. |

Table 3: Effect of pH

| pH | Degradation Efficiency | Notes |

| 3-4 | Generally high for anionic dyes | The surface of TiO2 is positively charged, favoring the adsorption of anionic dyes. |

| 7 | Moderate | The surface of TiO2 is near its point of zero charge. |

| 9-10 | Generally low for anionic dyes | The surface of TiO2 is negatively charged, leading to electrostatic repulsion with anionic dyes. |

Signaling Pathway and Logical Relationships

The photocatalytic degradation process is initiated by the absorption of photons by the TiO2 nanoparticles, leading to the generation of reactive oxygen species that degrade the dye molecule.

Caption: Mechanism of photocatalytic degradation of this compound.

Conclusion

These application notes provide a foundational framework for researchers to investigate the photocatalytic degradation of this compound using TiO2 nanoparticles. The provided protocols for nanoparticle synthesis and degradation experiments, along with the summary of key influencing parameters, offer a solid starting point for further research and optimization. It is recommended to perform preliminary experiments to determine the optimal conditions for the specific experimental setup and the grade of this compound being used.

References

Application Notes and Protocols for the Adsorption of Brilliant Orange H from Wastewater Using Activated Carbon

Introduction

Azo dyes, such as Brilliant Orange H, are widely used in various industries, including textiles, printing, and food technology. Their release into wastewater poses a significant environmental threat due to their potential toxicity and the coloration of water bodies, which reduces light penetration and affects aquatic ecosystems. Activated carbon has been extensively studied as a highly effective adsorbent for the removal of these dyes due to its large surface area and porous structure.[1] This document provides a detailed protocol for researchers and scientists to evaluate the adsorption of this compound from aqueous solutions using activated carbon. The protocols cover the preparation of materials, batch adsorption experiments, and the analysis of adsorption kinetics and isotherms.

Materials and Methods

1. Materials and Equipment

-

Adsorbate: this compound dye

-

Adsorbent: Activated Carbon (commercial or laboratory-prepared)

-

Reagents: Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Equipment:

-

UV-Vis Spectrophotometer

-

Digital pH meter

-

Orbital shaker

-

Analytical balance

-

Glassware (beakers, flasks, pipettes)

-

Filtration system (e.g., syringe filters or vacuum filtration)

-

2. Preparation of Activated Carbon (General Protocol)

Activated carbon can be prepared from various carbonaceous precursor materials. A general chemical activation method is described below:

-

Washing and Drying: The precursor material (e.g., date palm rachis) is washed thoroughly with distilled water to remove surface impurities and then dried in an oven at 110°C for 24 hours.

-

Impregnation: The dried precursor is mixed with an activating agent, such as NaOH, at a specific impregnation ratio (e.g., 1:1 w/w).

-

Carbonization: The impregnated material is then heated in a furnace under an inert atmosphere (e.g., nitrogen flow) at a high temperature (e.g., 500-700°C) for a specified time (e.g., 1-2 hours).

-

Washing and Neutralization: After cooling, the resulting activated carbon is washed with dilute HCl and then repeatedly with distilled water until the pH of the washing solution becomes neutral.

-

Drying and Sieving: The final activated carbon product is dried in an oven at 110°C and sieved to obtain a uniform particle size.

3. Preparation of this compound Stock Solution

-

A stock solution of this compound (e.g., 1000 mg/L) is prepared by accurately weighing the required amount of dye powder and dissolving it in a known volume of deionized water.

-

Working solutions of desired concentrations are prepared by diluting the stock solution.

4. Batch Adsorption Experiments

Batch adsorption studies are performed to investigate the effects of various parameters on the adsorption of this compound.

-

A known amount of activated carbon (adsorbent dose) is added to a series of flasks containing a fixed volume of this compound solution of a specific initial concentration.

-

The pH of the solutions is adjusted to the desired value using 0.1 M HCl or 0.1 M NaOH.

-

The flasks are then agitated on an orbital shaker at a constant speed and temperature for a predetermined contact time.

-

After agitation, the solutions are filtered to separate the activated carbon.

-

The final concentration of this compound in the filtrate is determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).

The amount of dye adsorbed at equilibrium, qe (mg/g), is calculated using the following equation:

qe = (C₀ - Ce) * V / W

Where:

-

C₀ and Ce are the initial and equilibrium concentrations of the dye (mg/L), respectively.

-

V is the volume of the solution (L).

-

W is the mass of the adsorbent (g).

5. Adsorption Isotherm and Kinetic Studies

To understand the adsorption mechanism, equilibrium data are fitted to isotherm models like the Langmuir and Freundlich models.[2][3][4] Kinetic data are analyzed using pseudo-first-order and pseudo-second-order models.[5][6]

Experimental Workflow and Data Presentation

Experimental Workflow Diagram

Caption: A flowchart of the experimental workflow for the adsorption study.

Adsorption Mechanism Diagram

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. "Kinetics and Isotherm Studies For Adsorption Of Methyl Orange Dye From" by Hoda A. ElSawy Dr., Youmna G. Emam Eng. et al. [buescholar.bue.edu.eg]

Application Notes and Protocols for the Fenton and Photo-Fenton Oxidation of Brilliant Orange H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilliant Orange H, an azo dye, is utilized in various industrial applications, including textile dyeing and paper printing.[1] Due to its chemical structure, which includes a chromophoric azo bond (-N=N-), it can be recalcitrant to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs), such as Fenton and photo-Fenton oxidation, offer effective alternatives for the degradation of such complex organic molecules.[2] These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to break down the dye structure, leading to decolorization and mineralization.[2]

This document provides detailed application notes and experimental protocols for the degradation of this compound using Fenton and photo-Fenton oxidation. While specific studies on this compound are limited, the provided protocols are based on established methodologies for structurally similar orange azo dyes and serve as a comprehensive starting point for research and process optimization.

Chemical Structure of this compound (C.I. Acid Orange 17)

This compound is synthesized by the diazotization of 2,4-dimethylaniline and its subsequent coupling with 6-hydroxynaphthalene-2-sulfonic acid.[1]

-

CAS Number: 52749-23-2

-

Molecular Formula: C₁₈H₁₅N₂NaO₄S

Principle of Fenton and Photo-Fenton Oxidation

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals (•OH), as shown in the equation below:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The photo-Fenton process enhances the degradation efficiency by utilizing UV or visible light to photoreduce ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thus generating additional hydroxyl radicals and regenerating the catalyst.

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

The primary reactive species, the hydroxyl radical, is a powerful, non-selective oxidant that can attack the azo bond of this compound, leading to the breakdown of the chromophore and subsequent degradation of the aromatic intermediates.[2]

Experimental Protocols

The following are generalized protocols for the Fenton and photo-Fenton oxidation of an aqueous solution of this compound. These should be optimized for specific experimental setups and objectives.

Protocol 1: Fenton Oxidation of this compound

1. Materials and Reagents:

-

This compound (CAS 52749-23-2)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (H₂O₂, 30% w/v)

-

Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Spectrophotometer

-

pH meter

-

Magnetic stirrer

2. Procedure:

-

Preparation of this compound Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

-

Reaction Setup: In a beaker, place a specific volume of the this compound solution (e.g., 100 mL). Place the beaker on a magnetic stirrer.

-

pH Adjustment: Adjust the initial pH of the solution to the desired value (typically in the range of 2.5-4.0) using H₂SO₄ or NaOH.

-

Addition of Fenton's Reagent:

-

Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 10-50 mg/L). Stir until dissolved.

-

Initiate the reaction by adding the desired volume of H₂O₂ (e.g., 50-200 mg/L).

-

-

Reaction and Sampling:

-

Start a timer immediately after the addition of H₂O₂.

-

At specific time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction in the aliquots by adding a small amount of a strong base (e.g., NaOH) to raise the pH above 8, which precipitates the iron and stops the generation of hydroxyl radicals.

-

-

Analysis:

-

Centrifuge or filter the quenched samples to remove the precipitated iron hydroxide.

-

Measure the absorbance of the supernatant at the maximum wavelength (λ_max) of this compound using a spectrophotometer to determine the extent of decolorization.

-

(Optional) Analyze the Total Organic Carbon (TOC) to determine the degree of mineralization.

-

Protocol 2: Photo-Fenton Oxidation of this compound

1. Materials and Reagents:

-

Same as Protocol 1.

-

UV lamp (e.g., mercury lamp) or a solar simulator.

-

Photoreactor.

2. Procedure:

-

Preparation of this compound Solution and Reaction Setup: Follow steps 1 and 2 from Protocol 1, using a photoreactor instead of a standard beaker.

-

pH Adjustment: Adjust the initial pH of the solution to the optimal range (typically 2.5-4.0).

-

Addition of Reagents: Add the desired concentrations of Fe²⁺ and H₂O₂ as described in Protocol 1.

-

Initiation of Photo-Fenton Reaction:

-

Turn on the magnetic stirrer.

-

Switch on the UV lamp or solar simulator to initiate the photoreduction of Fe³⁺ and enhance hydroxyl radical production.

-

-

Sampling and Analysis: Follow steps 5 and 6 from Protocol 1.

Quantitative Data Summary

The following tables summarize typical experimental conditions and degradation efficiencies observed for the Fenton and photo-Fenton oxidation of orange azo dyes similar to this compound. These values should be used as a reference for designing experiments for this compound.

Table 1: Optimal Conditions for Fenton and Photo-Fenton Oxidation of Orange Azo Dyes

| Parameter | Fenton Process | Photo-Fenton Process | Reference |

| pH | 2.5 - 4.0 | 2.5 - 3.5 | General finding |

| [Fe²⁺] (mg/L) | 10 - 80 | 5 - 50 | General finding |

| [H₂O₂] (mg/L) | 50 - 500 | 20 - 200 | General finding |

| Temperature (°C) | 20 - 40 | 20 - 40 | General finding |

Table 2: Degradation Efficiency of Orange Azo Dyes under Optimal Conditions

| Dye | Process | Decolorization Efficiency (%) | Mineralization (TOC Removal) (%) | Reaction Time (min) |

| Orange II | Photo-Fenton | >95 | ~60-70 | 60 |

| Orange G | Fenton | ~90 | ~40-50 | 120 |

| Orange G | Photo-Fenton | >98 | ~65-75 | 90 |

| Reaktoset Brilliant Orange P-2R | Fenton | >95 | Not Reported | 60 |

| Reaktoset Brilliant Orange P-2R | Photo-Fenton | >98 | Not Reported | 60 |

Note: The data presented are compiled from various studies on different orange azo dyes and may not be directly transferable to this compound. Experimental optimization is crucial.

Visualizations

Caption: Mechanism of Fenton and photo-Fenton oxidation for dye degradation.

Caption: Experimental workflow for Fenton and photo-Fenton oxidation of this compound.

References

Application Notes and Protocols for the Electrochemical Degradation of Brilliant Orange H in Industrial Effluent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical degradation of the azo dye Brilliant Orange H (also known as Reactive Orange 16 or Remazol Brilliant Orange 3R) in industrial wastewater. The information is intended to guide researchers and professionals in setting up and evaluating electrochemical treatment processes for dye-containing effluents.

Introduction to Electrochemical Degradation of Azo Dyes

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are a major class of synthetic colorants used in the textile industry. Their complex aromatic structures make them resistant to conventional wastewater treatment methods. Electrochemical oxidation has emerged as a promising and effective technology for the degradation of these recalcitrant pollutants. This method utilizes an electric current to either directly oxidize the dye molecules at the anode surface or generate powerful oxidizing species in the solution, such as hydroxyl radicals (•OH) and active chlorine species (e.g., hypochlorite), which then destroy the dye structure. The ultimate goal is the complete mineralization of the dye into carbon dioxide, water, and inorganic ions.

Data Presentation: Degradation Efficiency

The efficiency of the electrochemical degradation of this compound is influenced by several key operational parameters. The following tables summarize quantitative data from various studies to allow for easy comparison.

Table 1: Effect of Current Density on COD Removal

| Anode Material | Initial Dye Concentration (mg/L) | Electrolyte (g/L) | pH | Electrolysis Time (min) | Current Density (mA/cm²) | COD Removal (%) | Reference |

| Ti/GO-GAC-RuO2-Sb2O5-CeO2 | 200 | 4 (Na2SO4) | Neutral | 30-60 | 20 | 50 | |

| Ti/GO-GAC-RuO2-Sb2O5-CeO2 | 200 | 4 (Na2SO4) | Neutral | 30-60 | 40 | 63 | |

| Ti/GO-GAC-RuO2-Sb2O5-CeO2 | 200 | 4 (Na2SO4) | Neutral | 30-60 | 60 | 75 |

Table 2: Effect of pH on COD Removal

| Anode Material | Initial Dye Concentration (mg/L) | Electrolyte (g/L) | Current Density (mA/cm²) | Electrolysis Time (min) | pH | COD Removal (%) | Reference |

| Ti/GO-GAC-RuO2-Sb2O5-CeO2 | 200 | 4 (Na2SO4) | 60 | 30 | 2.9 | 25 | |

| Ti/GO-GAC-RuO2-Sb2O5-CeO2 | 200 | 4 (Na2SO4) | 60 | 30 | Neutral | 75 | |

| Ti/GO-GAC-RuO2-Sb2O5-CeO2 | 200 | 4 (Na2SO4) | 60 | 30 | 10.1 | 38 |

Table 3: Effect of Electrolyte Concentration and Applied Potential on Color and TOC Removal

| Anode Material | Supporting Electrolyte | Electrolyte Concentration (g/L) | Applied Potential (V vs. RHE) | Electrolysis Time (min) | Color Removal (%) (at 493 nm) | TOC Removal (%) | Reference |

| Platinum | NaCl | 1.00 | 2.2 | 60 | 93 | Not specified | |

| Platinum | NaCl | Not specified | 1.8 | Not specified | Not specified | 57 |

Experimental Protocols

Protocol for Electrochemical Degradation of this compound

This protocol describes a general procedure for the lab-scale electrochemical degradation of this compound in a synthetic effluent.

Materials:

-

Electrochemical Reactor: Glass beaker (e.g., 500 mL) or a dedicated electrochemical flow cell.

-

Anode: Dimensionally Stable Anode (DSA), e.g., Ti/RuO2-IrO2, Platinum (Pt) foil, or Boron-Doped Diamond (BDD) electrode.

-

Cathode: Stainless steel or titanium plate of the same dimensions as the anode.

-

DC Power Supply: Capable of providing constant current or potential.

-

Magnetic Stirrer and Stir Bar.

-

This compound (Reactive Orange 16).

-

Supporting Electrolyte: Sodium chloride (NaCl) or sodium sulfate (Na2SO4).

-

Deionized Water.

-

pH meter, beakers, graduated cylinders, and other standard laboratory glassware.

Procedure:

-

Preparation of Synthetic Effluent:

-

Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water.

-

Dilute the stock solution with deionized water to the desired initial concentration (e.g., 100 mg/L).

-

Add the supporting electrolyte (e.g., NaCl or Na2SO4) to the desired concentration (e.g., 2 g/L).

-

Adjust the pH of the solution to the desired value using dilute H2SO4 or NaOH.

-

-

Electrochemical Cell Setup:

-

Place a known volume of the synthetic effluent into the electrochemical reactor.

-

Place a magnetic stir bar in the reactor and set it on a magnetic stirrer.

-

Position the anode and cathode in the reactor, ensuring they are parallel to each other and not in contact. Maintain a constant inter-electrode distance (e.g., 2 cm).

-

Connect the anode and cathode to the positive and negative terminals of the DC power supply, respectively.

-

-

Electrolysis:

-

Turn on the magnetic stirrer to ensure the solution is well-mixed.

-

Start the electrolysis by applying the desired constant current density (e.g., 30 mA/cm²) or potential.

-

Run the experiment for a predetermined duration (e.g., 60 minutes).

-

At regular intervals (e.g., every 10 minutes), withdraw a small aliquot of the sample for analysis.

-

-

Sample Analysis:

-

Analyze the collected samples for color removal using a UV-Vis spectrophotometer and for mineralization using Chemical Oxygen Demand (COD) analysis.

-

Protocol for UV-Vis Spectrophotometric Analysis of Color Removal

Procedure:

-

Record the UV-Vis spectrum of the initial this compound solution to determine the wavelength of maximum absorbance (λmax) in the visible region (typically around 493 nm).

-

For each collected sample, centrifuge or filter if necessary to remove any suspended solids.

-

Measure the absorbance of the supernatant/filtrate at the determined λmax.

-

Calculate the percentage of color removal using the following equation:

-

Color Removal (%) = [(A₀ - Aₜ) / A₀] * 100

-

Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

-

Protocol for Chemical Oxygen Demand (COD) Analysis

This protocol is based on the widely used closed reflux, colorimetric method.

Procedure:

-